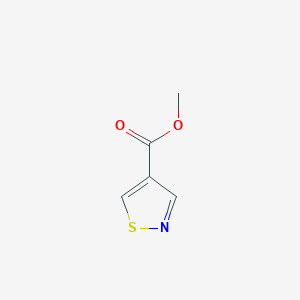
4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the piperidine class of compounds and is known for its unique biological properties.
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have neuroprotective effects, which may be due to its ability to modulate certain neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide has a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have neuroprotective effects by modulating certain neurotransmitter systems in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide in lab experiments is its unique biological properties. This compound has been shown to have potential applications in the treatment of cancer and neurological disorders, making it an attractive candidate for medicinal chemistry research. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability for certain research applications.
Future Directions
There are a number of future directions for research on 4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide. One area of research that holds promise is the development of new synthetic methods for this compound, which could increase its availability for medicinal chemistry research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and neurological disorders.
Synthesis Methods
The synthesis of 4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide involves the reaction of 5-fluoro-2-hydroxypyrimidine with N-(4-methylphenyl)piperidine-4-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound, which can be purified by recrystallization.
Scientific Research Applications
The unique biological properties of 4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide make it an attractive candidate for medicinal chemistry research. This compound has been studied extensively for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12-2-4-14(5-3-12)21-17(23)22-8-6-15(7-9-22)24-16-19-10-13(18)11-20-16/h2-5,10-11,15H,6-9H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFOXVSBVVQNCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2356619.png)




![3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B2356630.png)





